2,4-Diphenyl-4-(prop-2-en-1-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-Allyl-2,4-diphenyloxazol-5(4H)-one is an organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an allyl group and two phenyl groups attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2,4-diphenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-allylphenylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is heated to promote cyclization, resulting in the formation of the oxazole ring.
Industrial Production Methods
Industrial production of 4-Allyl-2,4-diphenyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-2,4-diphenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydrooxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Allyl-2,4-diphenyloxazol-5(4H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Allyl-2,4-diphenyloxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyl and phenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,4-diphenyloxazol-5(4H)-one: Similar structure but with a methyl group instead of an allyl group.
4-Ethyl-2,4-diphenyloxazol-5(4H)-one: Similar structure but with an ethyl group instead of an allyl group.
4-Phenyl-2,4-diphenyloxazol-5(4H)-one: Similar structure but with a phenyl group instead of an allyl group.
Uniqueness
4-Allyl-2,4-diphenyloxazol-5(4H)-one is unique due to the presence of the allyl group, which can undergo specific chemical reactions not possible with other substituents. This makes it a valuable compound for synthetic and research applications.
Properties
CAS No. |
53777-96-1 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2,4-diphenyl-4-prop-2-enyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO2/c1-2-13-18(15-11-7-4-8-12-15)17(20)21-16(19-18)14-9-5-3-6-10-14/h2-12H,1,13H2 |
InChI Key |
UWQSROPJDQTWOL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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